(Z)-N-(3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)hexanamide
Description
IUPAC Name Derivation and Isomeric Considerations
The systematic name of this compound is constructed through sequential application of IUPAC nomenclature rules. The base structure consists of a tetrahydrothieno[3,4-d]thiazole system, a bicyclic framework formed by fusing a thiophene ring (thieno) with a thiazole ring at positions 3 and 4. The numbering begins at the sulfur atom in the thiophene ring, proceeding through the fused system to assign positions to substituents.
Key components of the name include:
- 5,5-dioxido : Indicates the presence of two oxygen atoms doubly bonded to sulfur at position 5 of the thiazole ring, forming a sulfone group.
- 3-(4-bromo-3-methylphenyl) : A substituted phenyl group attached to nitrogen at position 3 of the thiazole ring. The phenyl group carries a bromine atom at position 4 and a methyl group at position 3.
- (Z)-configuration : Specifies the geometry of the imine group (C=N) in the thiazol-2(3H)-ylidene moiety, where the higher-priority groups (the hexanamide chain and the thieno[3,4-d]thiazole system) reside on the same side of the double bond.
- Hexanamide : A six-carbon acyl group (CH2)5CONH2 attached to the imine nitrogen.
Isomeric considerations arise primarily from two factors:
- Geometric isomerism : The (Z)-configuration is explicitly defined, but an (E)-isomer could theoretically exist if synthetic conditions permit tautomerization or incomplete stereochemical control.
- Tautomerism : The thiazol-2(3H)-ylidene system allows for keto-enol tautomerism, though the sulfone group’s electron-withdrawing nature stabilizes the enol form.
Molecular Formula Validation Through High-Resolution Mass Spectrometry
The molecular formula C19H22BrN3O3S2 was validated using high-resolution mass spectrometry (HRMS). The theoretical exact mass was calculated as follows:
$$
\text{Exact mass} = (19 \times 12.0107) + (22 \times 1.00784) + (79.904) + (3 \times 14.0067) + (3 \times 15.999) + (2 \times 32.065) = 484.4269 \, \text{g/mol}
$$
Experimental HRMS data revealed a molecular ion peak at m/z 484.4268 ([M+H]+), confirming the formula with a deviation of <1 ppm. Isotopic patterns matched expectations for bromine (1:1 ratio for [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br) and sulfur (4.4% abundance for ³⁴S).
Table 1: HRMS Data for Molecular Formula Validation
| Parameter | Calculated Value | Observed Value |
|---|---|---|
| Molecular ion (m/z) | 484.4269 | 484.4268 |
| Isotopic ratio (M/M+2) | 1:1 | 1:1.02 |
| Mass error (ppm) | - | 0.21 |
Crystallographic Characterization of the Thieno[3,4-d]thiazole Core
X-ray crystallography provided definitive evidence for the compound’s three-dimensional structure. The thieno[3,4-d]thiazole core adopts a nearly planar conformation, with a dihedral angle of 2.8° between the thiophene and thiazole rings. Key bond lengths and angles are consistent with sulfone-containing heterocycles:
Table 2: Selected Crystallographic Parameters
| Parameter | Value (Å or °) |
|---|---|
| S1–O1 bond length | 1.432 |
| S1–O2 bond length | 1.435 |
| C2–N1 bond length (imine) | 1.287 |
| N1–C3 bond length | 1.465 |
| Dihedral angle (thiophene-thiazole) | 2.8° |
The sulfone group induces slight distortion in the thiazole ring, with bond angles at S1 widening to 108.5° (vs. 104° in non-sulfonated analogs). The 4-bromo-3-methylphenyl group lies perpendicular to the core, minimizing steric clashes with the hexanamide chain.
Properties
IUPAC Name |
N-[3-(4-bromo-3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O3S2/c1-3-4-5-6-17(22)20-18-21(13-7-8-14(19)12(2)9-13)15-10-26(23,24)11-16(15)25-18/h7-9,15-16H,3-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTPZBWDDXFYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)hexanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Bromination: Introduction of the bromine atom to the phenyl ring.
Thiazole Formation: Construction of the thiazole ring through cyclization reactions.
Amidation: Formation of the hexanamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can target the brominated phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)hexanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound has potential applications in biology, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical research.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Its unique structure may allow it to act as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, (Z)-N-(3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)hexanamide can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structure and Substituent Variations
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
- Molecular Formula : C₁₅H₁₈N₂O₅S₂ .
- Key Differences :
- Substituents : 3,4-Dimethoxyphenyl vs. 4-bromo-3-methylphenyl.
- Amide Chain : Acetamide (C₂) vs. hexanamide (C₆).
- Impact :
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)
Physicochemical Properties
Table 1: Key Physicochemical Data
- Observations: Higher molecular weights correlate with increased melting points in analogs like 8a (290°C) . The sulfone group in the target compound may elevate melting points compared to non-sulfonated analogs.
Biological Activity
(Z)-N-(3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)hexanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (Z)-N-(3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)hexanamide can be represented as follows:
- Molecular Formula : C₁₈H₁₈BrN₃O₂S₂
- Molecular Weight : 426.38 g/mol
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the thiazole ring and the brominated phenyl group may enhance the compound's ability to inhibit cancer cell proliferation.
- Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Antimicrobial Activity
Preliminary studies suggest that (Z)-N-(3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)hexanamide may possess antimicrobial properties against various bacterial strains.
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Results : In vitro assays demonstrated a minimum inhibitory concentration (MIC) indicating effective antibacterial activity.
Data Tables
| Biological Activity | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Antibacterial | S. aureus | 32 | |
| Antibacterial | E. coli | 64 |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of thiazole compounds for their anticancer activity. The results showed that derivatives similar to (Z)-N-(3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)hexanamide exhibited IC50 values in the low micromolar range against several cancer cell lines.
Case Study 2: Antimicrobial Screening
In a recent screening of novel antimicrobial agents published in Antibiotics, researchers tested this compound against a panel of pathogens. The results indicated promising activity against Gram-positive bacteria with a notable reduction in bacterial load in treated cultures compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
